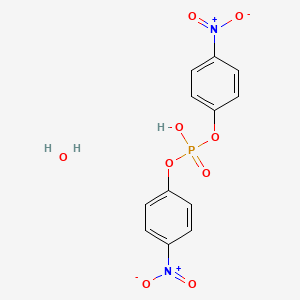

Bis(4-nitrophenyl) phosphate hydrate

Vue d'ensemble

Description

Bis(4-nitrophenyl) phosphate hydrate: is an organophosphorus compound with the molecular formula ( (O_2NC_6H_4O)_2P(O)OH \cdot xH_2O ). It is commonly used as a substrate in enzymatic studies, particularly for investigating the activity of phosphodiesterases. The compound is characterized by the presence of two 4-nitrophenyl groups attached to a phosphate moiety, which makes it a useful tool in biochemical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-nitrophenyl) phosphate hydrate typically involves the reaction of 4-nitrophenol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction proceeds as follows: [ 2 \text{C}_6\text{H}_4(\text{NO}_2)\text{OH} + \text{POCl}_3 + 3 \text{C}_5\text{H}_5\text{N} \rightarrow (\text{O}_2\text{NC}_6\text{H}_4\text{O})_2\text{P(O)Cl} + 3 \text{C}_5\text{H}_5\text{N}\text{HCl} ] The intermediate product, bis(4-nitrophenyl) phosphorochloridate, is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Analyse Des Réactions Chimiques

Types of Reactions:

Hydrolysis: Bis(4-nitrophenyl) phosphate hydrate undergoes hydrolysis in the presence of water, yielding 4-nitrophenol and phosphoric acid.

Substitution: The phosphate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Water, enzymes (e.g., phosphodiesterases), mild acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Nucleophiles (e.g., amines, alcohols), appropriate solvents, and catalysts.

Major Products:

Hydrolysis: 4-nitrophenol, phosphoric acid.

Reduction: Bis(4-aminophenyl) phosphate.

Substitution: Various substituted phosphate derivatives.

Applications De Recherche Scientifique

Chemistry:

- Used as a substrate to study the catalytic activity of various enzymes, particularly phosphodiesterases .

- Employed in mechanistic studies of phosphate ester hydrolysis .

Biology:

- Investigates enzyme kinetics and mechanisms in biological systems .

- Studies the role of phosphodiesterases in cellular processes .

Medicine:

- Potential applications in drug development, particularly in designing enzyme inhibitors .

- Used in diagnostic assays to measure enzyme activity .

Industry:

Mécanisme D'action

The primary mechanism of action of bis(4-nitrophenyl) phosphate hydrate involves its hydrolysis by phosphodiesterases. The enzyme catalyzes the cleavage of the phosphate ester bond, resulting in the formation of 4-nitrophenol and phosphoric acid. This reaction is often used to measure the activity of phosphodiesterases in various biological samples . The molecular targets include the active sites of phosphodiesterases, where the compound binds and undergoes hydrolysis .

Comparaison Avec Des Composés Similaires

Bis(4-nitrophenyl) hydrogen phosphate: Similar structure but with a hydrogen atom instead of a hydroxyl group on the phosphate moiety.

4-Nitrophenyl phosphate: Contains only one 4-nitrophenyl group attached to the phosphate moiety.

Uniqueness:

- Bis(4-nitrophenyl) phosphate hydrate is unique due to the presence of two 4-nitrophenyl groups, which makes it a more effective substrate for studying enzyme activity compared to compounds with only one 4-nitrophenyl group .

- The compound’s ability to undergo various chemical reactions, such as hydrolysis, reduction, and substitution, adds to its versatility in research and industrial applications .

Activité Biologique

Bis(4-nitrophenyl) phosphate hydrate (BNPP) is an aryl phosphate compound that has garnered attention due to its biological activity, particularly as a substrate for various enzymes and its role as an inhibitor in biochemical pathways. This article reviews the biological activities associated with BNPP, focusing on its enzymatic interactions, toxicity profiles, and potential applications in biochemical research.

- Chemical Formula : C12H10N2O8P

- Molecular Weight : 310.19 g/mol

- Appearance : Light brown powder

- Melting Point : 172-175 °C

- Density : 1.614 g/cm³

Enzymatic Activity

BNPP serves primarily as a substrate for phosphodiesterases and other hydrolases. Its hydrolysis can be catalyzed by various metal complexes and enzymes, which highlights its utility in studying enzyme kinetics and mechanisms.

Table 1: Enzymatic Hydrolysis of BNPP

Inhibition Studies

BNPP is known to inhibit carboxylesterases, which are crucial for the metabolism of various drugs. This inhibition can lead to altered pharmacokinetics of compounds like aspirin, suggesting potential implications in drug interactions and toxicity.

Case Study: Carboxylesterase Inhibition

In a study examining the effects of BNPP on carboxylesterase activity in guinea pigs, it was found that BNPP significantly inhibited the enzyme's function at first-pass metabolism sites. This led to increased plasma levels of aspirin, indicating a potential for BNPP to modify drug efficacy and safety profiles .

Toxicological Profile

The compound has been identified as neurotoxic in mammalian systems. Its persistence in the environment raises concerns regarding its ecological impact and potential for bioaccumulation.

Table 2: Toxicity Data Summary

| Study Type | Findings |

|---|---|

| Acute Toxicity | Neurotoxic effects observed in mammalian models . |

| Environmental Persistence | Long half-life in soil and water; difficult to hydrolyze . |

Applications in Research

BNPP is frequently used as a model compound in studies aimed at understanding the hydrolysis of phosphate esters. It is employed to evaluate the efficiency of various catalysts and to explore mechanisms of enzyme action.

Research Findings

- Catalytic Mechanisms : Studies have demonstrated that oxamido-bridged dinuclear copper(II) complexes can effectively catalyze the hydrolysis of BNPP, showcasing its relevance in developing new catalytic systems for phosphate ester hydrolysis .

- Biosensor Development : BNPP has been integrated into biosensors designed to screen for phosphatase inhibitors, highlighting its utility beyond basic research into practical applications .

Propriétés

IUPAC Name |

bis(4-nitrophenyl) hydrogen phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N2O8P.H2O/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18;/h1-8H,(H,19,20);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCYEUQRBLMJDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-].O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N2O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66777-94-4 | |

| Record name | Phosphoric acid, bis(4-nitrophenyl) ester, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66777-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.